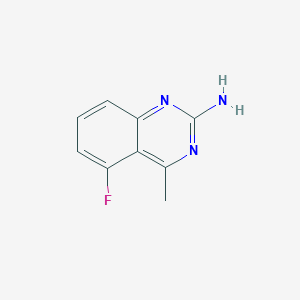

5-Fluoro-4-methylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

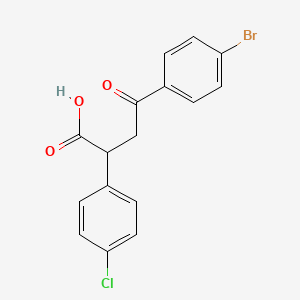

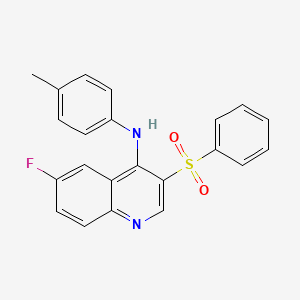

5-Fluoro-4-methylquinazolin-2-amine is a chemical compound with the molecular formula C9H8FN3. It has a molecular weight of 177.18 .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methylquinazolin-2-amine is characterized by the presence of a quinazoline ring, which is a type of bicyclic compound containing two nitrogen atoms . The compound also contains a fluorine atom and a methyl group attached to the quinazoline ring .Physical And Chemical Properties Analysis

5-Fluoro-4-methylquinazolin-2-amine is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Applications De Recherche Scientifique

Antidepressant-like Effects

5-Fluoro-4-methylquinazolin-2-amine and its derivatives have been studied for their potential antidepressant-like effects. For instance, a derivative of this compound, 7-fluoro-1,3-diphenylisoquinoline-1-amine, demonstrated significant antidepressant-like action in mice, mediated by the serotonergic and dopaminergic systems (Pesarico et al., 2014).

Anticancer Properties

Several derivatives of 5-Fluoro-4-methylquinazolin-2-amine have shown promising results in anticancer research. Indole-aminoquinazoline hybrids, for example, exhibited cytotoxicity against various human cancer cell lines and induced apoptosis in certain cancer cells (Mphahlele et al., 2018).

Protein Modification

This compound and its derivatives have been explored in protein modification studies. One study described the rapid reaction of a related compound, 2-amino benzamidoxime derivatives, with aldehydes in water, which is relevant for bio-orthogonal chemical reactions and protein labeling (Kitov et al., 2014).

Fluorescence Studies

Derivatives of 5-Fluoro-4-methylquinazolin-2-amine have been used in fluorescence studies, such as the investigation of the coordination and fluorescence properties of the intracellular Zn2+ probe Zinquin A (Hendrickson et al., 2003).

Apoptosis Induction

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has been identified as a potent apoptosis inducer and anticancer agent, demonstrating efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Antibacterial Properties

Certain derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Kuramoto et al., 2003).

Fluorogenic Derivatization

Compounds related to 5-Fluoro-4-methylquinazolin-2-amine have been used as fluorogenic derivatizing agents for primary and secondary amines, enhancing the detection sensitivity in liquid chromatography (Bernstein et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Mécanisme D'action

Mode of Action

Quinazolinone derivatives, a class of compounds to which 5-fluoro-4-methylquinazolin-2-amine belongs, are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinazolinone derivatives are known to influence a diverse range of biological properties , suggesting that multiple pathways could be affected.

Propriétés

IUPAC Name |

5-fluoro-4-methylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-8-6(10)3-2-4-7(8)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDPIVYWWLDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methylquinazolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)

![3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2896807.png)

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896811.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)